4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers
CAS No.: 2385746-45-0
Cat. No.: VC11603182
Molecular Formula: C12H19NO6
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2385746-45-0 |
|---|---|
| Molecular Formula | C12H19NO6 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-8(10(14)15)18-9-6-17-5-7(9)13/h7-9H,4-6H2,1-3H3,(H,14,15) |
| Standard InChI Key | IUZQDJIWGFRUJE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(OC2C1COC2)C(=O)O |
Introduction
4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, a mixture of diastereomers, is a compound of interest in organic synthesis and pharmaceutical chemistry. Its structure features a morpholine-fused bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used as an intermediate in stereoselective synthesis and drug development.
Structural Characteristics
The compound exhibits a bicyclic morpholine framework fused with a tetrahydrofuran ring. The Boc group provides stability to the amine functionality during reactions. The carboxylic acid group contributes to its acidic nature and reactivity in coupling reactions.
Table 1: Structural Data
| Property | Description |
|---|---|
| Boc Group | Protects the nitrogen atom in the morpholine |
| Bicyclic Framework | Hexahydro-furo[3,4-b]morpholine |
| Functional Groups | Tert-butoxycarbonyl (Boc), carboxylic acid |
Diastereomers
The compound exists as a mixture of diastereomers due to the presence of multiple chiral centers within its bicyclic structure. Diastereomers differ in their spatial arrangement but not in connectivity, impacting their physical and chemical properties.
Applications
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Intermediate in Synthesis:
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Pharmaceutical Relevance:
Synthesis Pathways
The synthesis typically involves:
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Cyclization reactions to form the hexahydro-furo[3,4-b]morpholine core.
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Protection of the amine group using tert-butyl dicarbonate (Boc2O).
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Purification to separate diastereomeric mixtures.
Safety and Handling
While specific safety data is unavailable for this compound, general precautions for Boc-protected amino acids include:
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Avoiding exposure to moisture and heat.
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Using personal protective equipment (PPE) during handling.
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